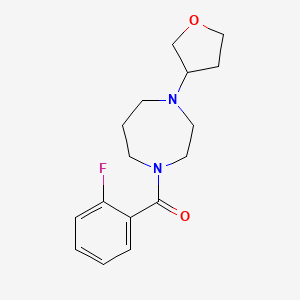

1-(2-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

Description

Properties

IUPAC Name |

(2-fluorophenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O2/c17-15-5-2-1-4-14(15)16(20)19-8-3-7-18(9-10-19)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBBCIUXMXRIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC=CC=C2F)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and neuroprotective effects, alongside structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a diazepane ring, which is known for its role in various pharmacological activities. The presence of the fluorobenzoyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, a study on fluoroaryl derivatives demonstrated significant antibacterial activity against strains like Staphylococcus aureus. The inhibition zones measured were comparable to standard antibiotics, indicating promising antimicrobial properties .

| Compound | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| MA-1115 | 15 | Moderate |

| MA-1116 | 16 | High |

| Control | 0 | None |

Antitumor Activity

The antitumor effects of diazepane derivatives have been extensively studied. Compounds with similar structures have shown cytotoxicity against various cancer cell lines. For instance, a related compound was found to induce apoptosis in human cancer cells through the modulation of apoptotic pathways .

Neuroprotective Effects

Neuroprotective properties have also been observed in compounds related to this compound. A study involving a zebrafish model demonstrated that certain diazepane derivatives could mitigate oxidative stress and improve behavioral outcomes in seizure models . This suggests potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups, such as fluorine substituents or oxolane moieties, can significantly affect the pharmacological profile. For instance:

- Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.

- Oxolane Ring : Contributes to structural rigidity and may influence receptor interactions.

Case Study 1: Antimicrobial Efficacy

In a comparative study, several fluoroaryl diazepanes were tested against multi-drug resistant bacteria. The results indicated that the introduction of fluorine atoms increased the compounds' efficacy against resistant strains compared to their non-fluorinated counterparts .

Case Study 2: Neuroprotection in Seizure Models

A recent investigation into neuroprotective effects utilized a pentylenetetrazole-induced seizure model in zebrafish. Compounds similar to this compound demonstrated significant reductions in seizure frequency and severity, suggesting their potential as therapeutic agents for epilepsy .

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that 1-(2-Fluorobenzoyl)-4-(oxolan-3-yl)-1,4-diazepane exhibits significant antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including multi-drug resistant strains.

| Compound | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| MA-1115 | 15 | Moderate |

| MA-1116 | 16 | High |

| Control | 0 | None |

A study demonstrated that the introduction of fluorine atoms enhances the antibacterial activity of diazepane derivatives against resistant strains, making this compound a candidate for further exploration in antibiotic development.

Antitumor Activity

The antitumor potential of diazepane derivatives has been well-documented. For instance, compounds structurally related to this compound have been shown to induce apoptosis in various cancer cell lines. A comparative analysis revealed that these compounds can significantly reduce cell viability and promote apoptotic pathways in human cancer cells.

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Research utilizing a zebrafish model indicated that certain diazepane derivatives could mitigate oxidative stress and improve outcomes in seizure models. This suggests potential therapeutic applications for neurological disorders such as epilepsy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key insights include:

- Fluorine Substitution : Enhances lipophilicity, potentially improving binding affinity to biological targets.

- Oxolane Ring : Contributes to structural rigidity and may influence receptor interactions.

These modifications can significantly affect the pharmacological profile and efficacy of the compound.

Case Study 1: Antimicrobial Efficacy

In a study comparing several fluoroaryl diazepanes against multi-drug resistant bacteria, it was found that the introduction of fluorine increased efficacy against resistant strains compared to non-fluorinated counterparts. This highlights the potential of this compound in developing new antimicrobial agents.

Case Study 2: Neuroprotection in Seizure Models

A recent investigation employed a pentylenetetrazole-induced seizure model in zebrafish to assess neuroprotective effects. The results indicated that compounds similar to this compound significantly reduced seizure frequency and severity, suggesting their potential as therapeutic agents for epilepsy.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The diazepane scaffold is versatile, with substitutions at positions 1 and 4 significantly altering physicochemical and biological properties. Key analogs include:

1-(Oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (BK87972)

- Structure : Position 1 substituted with oxane-4-carbonyl (tetrahydropyran-4-carbonyl) instead of 2-fluorobenzoyl.

- Molecular Formula : C₁₅H₂₆N₂O₃ (MW: 282.38).

- Key Differences : The oxane group introduces a six-membered ether ring, increasing hydrophilicity compared to the aromatic 2-fluorobenzoyl group. This may reduce membrane permeability but enhance solubility .

5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide

- Structure: Position 1 substituted with 2-cyanophenyl, coupled with a pentanamide chain.

- Molecular Formula : C₂₇H₂₈N₄OS (MW: 459.6 as M+H⁺).

- This compound showed dopamine D3 receptor selectivity, highlighting the impact of aromatic and linker modifications on target specificity .

1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane

- Structure : Bulky (4-chlorophenyl)(phenyl)methyl group at position 1.

- Molecular Formula : C₁₈H₁₉ClN₂ (MW: 298.8).

Pharmacological and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

*Estimated based on structural components.

- Impact of Fluorine: The 2-fluorobenzoyl group in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 2-cyanophenyl in ) due to reduced susceptibility to oxidative metabolism .

Q & A

Q. What green chemistry metrics apply to sustainable synthesis routes for this compound?

- Answer : Atom economy (≥85%) and E-factor (≤5) are calculated for routes using bio-based solvents (e.g., cyclopentyl methyl ether). Life Cycle Assessment (LCA) compares waste generation across catalytic systems (homogeneous vs. heterogeneous) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.